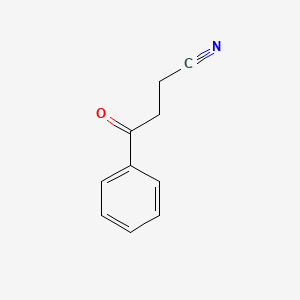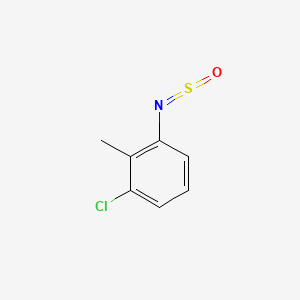
1-Chloro-2-methyl-3-(sulfinylamino)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of sulfinyl benzene derivatives has been explored in various studies. For instance, the synthesis of [(2,2-dichloro-1-fluoroethenyl)sulfinyl] benzene and [(2-chloro-1,2-difluoro ethenyl)sulfinyl] benzene was achieved, and their Diels–Alder cycloaddition reactions with different dienes such as cyclopentadiene, furan, and 1,3-diphenylisobenzofuran were described. These reactions were conducted under both thermal and microwave irradiation conditions .
Molecular Structure Analysis
The molecular structure of sulfinyl benzene derivatives has been characterized in several studies. For example, the crystal structure of methyl 2-(5-chloro-3-methylsulfinyl-1-benzofuran-2-yl)acetate was determined, revealing that the oxygen atom and the methyl group of the methylsulfinyl substituent are on opposite sides of the benzofuran plane. The structure is stabilized by aromatic π–π interactions and C—H interactions . Similarly, 2-chloroethyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate also exhibits a well-defined crystal structure with aromatic π–π interactions and weak C—H⋯π interactions .
Chemical Reactions Analysis
The chemical reactivity of sulfinyl benzene derivatives includes their ability to undergo cycloaddition reactions, as mentioned in the synthesis section. Additionally, sulfonation reactions of related compounds have been studied, providing insights into the reactivity of benzene derivatives with sulfur trioxide and concentrated sulfuric acid. These studies have shown that different substituents on the benzene ring can significantly influence the outcome of the sulfonation process .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 1-Chloro-2-methyl-3-(sulfinylamino)benzene are not directly reported in the provided papers, the properties of similar sulfinyl benzene derivatives can be inferred. The crystal structures of these compounds suggest solid-state stability through intermolecular interactions. The reactivity of these compounds in Diels–Alder reactions and their behavior in sulfonation reactions indicate that they are reactive towards electrophilic aromatic substitution, which is a common characteristic of benzene derivatives .
Applications De Recherche Scientifique
Enhanced Reactivity in Friedel-Crafts Sulfonylation
1-Chloro-2-methyl-3-(sulfinylamino)benzene has potential applications in Friedel-Crafts sulfonylation reactions, where its sulfinyl group may enhance reactivity. For instance, 1-butyl-3-methylimidazolium chloroaluminate ionic liquids have been utilized as unconventional media and catalysts for the Friedel-Crafts sulfonylation of benzene and substituted benzenes, leading to almost quantitative yields under ambient conditions. This demonstrates the chemical's role in promoting high-efficiency reactions in organic synthesis (Nara, Harjani, & Salunkhe, 2001).
Electrophilic Trifluoromethylation Catalyst
The compound also finds application in the field of catalysis, where methyltrioxorhenium acts as a catalyst for the electrophilic trifluoromethylation of aromatic and heteroaromatic compounds. This process utilizes hypervalent iodine reagents, demonstrating the compound's versatility in facilitating reactions that introduce fluorinated groups into aromatic systems (Mejía & Togni, 2012).
Diels–Alder Cycloaddition Reactions
Furthermore, derivatives of 1-Chloro-2-methyl-3-(sulfinylamino)benzene have been synthesized and used in Diels–Alder cycloaddition reactions. These reactions involve cyclopentadiene, furan, and 1,3-diphenylisobenzofuran under both thermal and microwave irradiation conditions, highlighting the compound's utility in synthetic organic chemistry and its role in constructing complex molecular architectures (Sridhar, Krishna, & Rao, 2000).
Catalysis and Synthesis of Heterocycles
The chemical is also implicated in the synthesis of heterocycles, such as benzimidazoles, through catalysis involving sulfonic acid-functionalized imidazolium salts and iron chloride. This method efficiently catalyzes the condensation of benzene-1,2-diamine with aromatic aldehydes, showcasing the compound's relevance in facilitating heterocyclic synthesis under environmentally friendly conditions (Khazaei et al., 2011).
Innovative Reaction Media and Catalysts
Lastly, the investigation into ionic liquids such as [1-butyl-3-methylimidazolium][tetrachloroaluminate] for the alkylation of benzene with 1-dodecene, suggests that compounds related to 1-Chloro-2-methyl-3-(sulfinylamino)benzene could serve as novel and efficient catalysts in organic synthesis. This research highlights the potential for such chemicals to enhance reaction efficiencies and broaden the applicability of ionic liquids in industrial processes (Qiao, Zhang, Zhang, & Li, 2004).
Propriétés
IUPAC Name |
1-chloro-2-methyl-3-(sulfinylamino)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNOS/c1-5-6(8)3-2-4-7(5)9-11-10/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFSGTRWQNTXKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N=S=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90231927 |
Source


|
| Record name | Benzenamine, 3-chloro-2-methyl-N-sulfinyl-, (Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90231927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-methyl-3-(sulfinylamino)benzene | |
CAS RN |
82608-90-0 |
Source


|
| Record name | Benzenamine, 3-chloro-2-methyl-N-sulfinyl-, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082608900 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 3-chloro-2-methyl-N-sulfinyl-, (Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90231927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



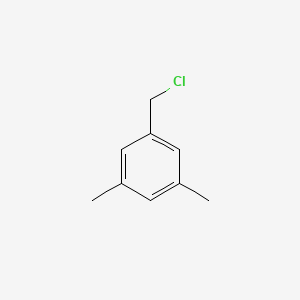

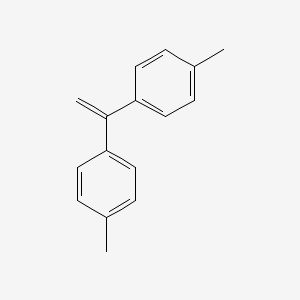
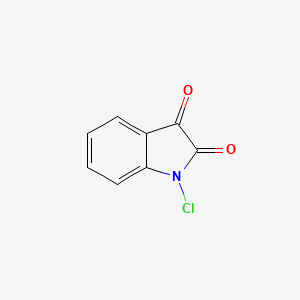
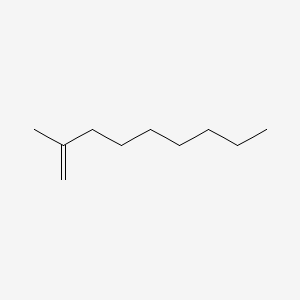
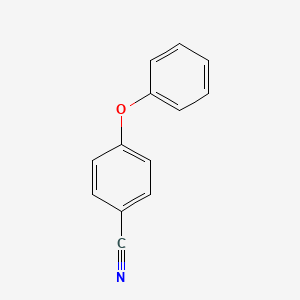
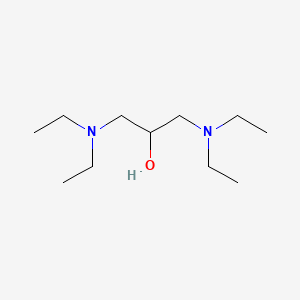

![6-Chloro-2-methylbenzo[d]thiazole](/img/structure/B1345658.png)


